molecular formula C10H11NO2 B13675097 3-(Cyclopropylmethoxy)picolinaldehyde

3-(Cyclopropylmethoxy)picolinaldehyde

Cat. No.: B13675097
M. Wt: 177.20 g/mol
InChI Key: SRIKSDBUCWWYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)picolinaldehyde (CAS No. 1864590-78-2) is an aldehyde derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol . Structurally, it consists of a picolinaldehyde core (a pyridine ring substituted with an aldehyde group at the 2-position) modified with a cyclopropylmethoxy group at the 3-position. This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. For example, cyclopropylmethoxy-substituted analogs are known for their roles in drug development, such as PDE4 inhibitors like Roflumilast, where similar intermediates are used .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(cyclopropylmethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2

InChI Key

SRIKSDBUCWWYLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)picolinaldehyde typically involves the reaction of picolinaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Cyclopropylmethoxy)picolinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)picolinic acid.

    Reduction: 3-(Cyclopropylmethoxy)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopropylmethoxy)picolinaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)picolinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3-(cyclopropylmethoxy)picolinaldehyde can be contextualized by comparing it with other picolinaldehyde derivatives and related aldehydes. Key structural and functional differences are summarized below:

Table 1: Comparative Analysis of 3-(Cyclopropylmethoxy)picolinaldehyde and Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-(Cyclopropylmethoxy)picolinaldehyde 1864590-78-2 C₁₀H₁₁NO₂ 177.2 Cyclopropylmethoxy at pyridine C3 Intermediate for pharmaceuticals
3-Phenylpicolinaldehyde Not provided C₁₂H₉NO 183.2 Phenyl at pyridine C3 Chiroptical sensor synthesis
3-(2-Fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde Not provided C₁₃H₈F₄NO 270.2 Fluorinated aryl at pyridine C3 Sensor development
5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde 1248288-65-4 C₁₃H₉ClO₂ 232.7 Biphenyl core with chloro/hydroxy Not specified
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Not provided C₁₂H₁₄O₄ 222.2 Cyclopropylmethoxy on benzoate core PDE4 inhibitor intermediate

Structural and Electronic Differences

  • Cyclopropylmethoxy vs. Aryl Substituents : The cyclopropylmethoxy group in 3-(cyclopropylmethoxy)picolinaldehyde introduces steric bulk and electron-donating effects due to the oxygen atom, which contrasts with the electron-withdrawing fluorine atoms in 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde . This difference impacts reactivity in nucleophilic additions or cross-coupling reactions.
  • Core Heterocycle : Unlike biphenyl-based aldehydes (e.g., 5-chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde ), the pyridine ring in picolinaldehydes provides a nitrogen atom that can participate in hydrogen bonding or coordination chemistry .

Physicochemical Properties

  • Solubility and Stability : The cyclopropylmethoxy group improves lipophilicity compared to hydroxyl- or carboxyl-substituted analogs (e.g., 5-chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde ), making it more suitable for crossing biological membranes .
  • Crystallographic Behavior : Cyclopropyl-containing compounds (e.g., methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate ) exhibit distinct dihedral angles between aromatic and cyclopropane rings (e.g., 60.3°), which may influence crystal packing and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.